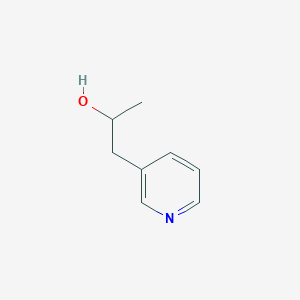
1-(Pyridin-3-yl)propan-2-ol
Vue d'ensemble
Description
“1-(Pyridin-3-yl)propan-2-ol” is a chemical compound with the CAS Number: 1087751-29-8 . It has a molecular weight of 137.18 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(Pyridin-3-yl)propan-2-ol” is 1S/C8H11NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6-7,10H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(Pyridin-3-yl)propan-2-ol” is a liquid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
1-(Pyridin-3-yl)propan-2-ol derivatives have been synthesized with the aim of developing α1 receptor antagonists, demonstrating potent activity in this regard. The method of synthesis involved two steps and yielded compounds with significant antagonistic activity, indicating its potential in pharmacological research and drug development (Hon, 2013).
Application in Retrosynthetic Analysis
The compound has been used as an exemplary target molecule in retrosynthetic analysis, particularly for asymmetric synthesis. This highlights its importance in the field of organic chemistry for the development of new synthetic routes and methodologies (Sunjic & Petrović Peroković, 2016).
Influence on Polymorphic Crystallization
Studies have shown that pyridine, a related compound, affects the polymorphic crystallization of 1,3-di(9-anthryl)propan-2-ol. This research is significant for understanding molecular interactions in the crystallization process and could have implications in material science and pharmaceutical formulation (Matsumoto et al., 2003).
Application in Synthesis of Complexes
1-(Pyridin-3-yl)propan-2-ol derivatives have been used in the synthesis of various metal complexes. These complexes have potential applications in catalysis, material science, and as models for studying molecular interactions (Massard, Rogez, & Braunstein, 2014).
Applications in Molecular Liquids and Solutions
Research involving solutions of pyridine–propan-2-ol has led to insights into the aggregation of molecules in liquid mixtures. This is relevant for understanding molecular interactions in various solvents, which is important in fields like solvent chemistry and molecular dynamics (Tukhvatullin et al., 2010).
Safety And Hazards
Orientations Futures
While specific future directions for “1-(Pyridin-3-yl)propan-2-ol” are not mentioned in the available literature, compounds with similar structures have been studied for their antioxidant, anti-inflammatory, and plasma lipid-lowering effects . These compounds could potentially be used in conditions involving inflammation, lipidemic deregulation, and oxygen toxicity .
Propriétés
IUPAC Name |
1-pyridin-3-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6-7,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGYMHSITKCXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)
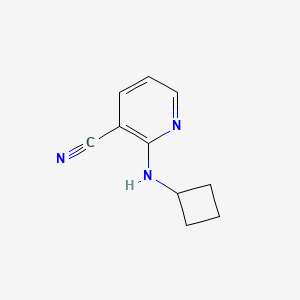
amine](/img/structure/B1399611.png)

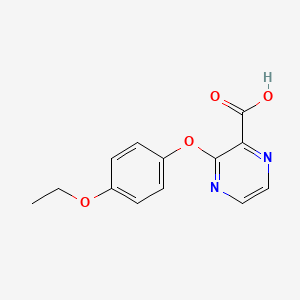
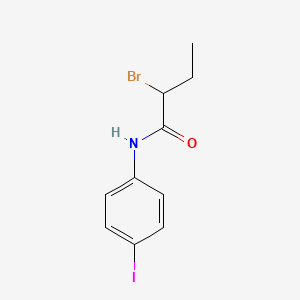
![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)
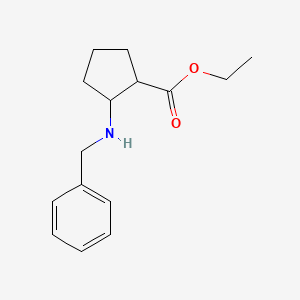
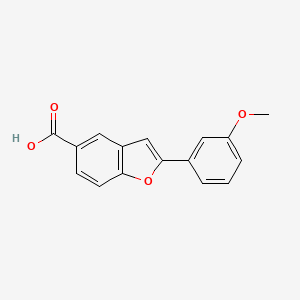
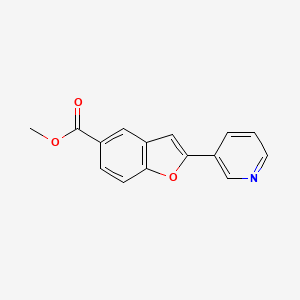

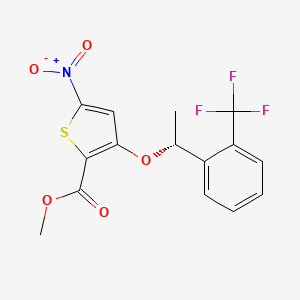
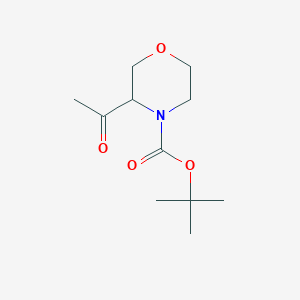
![5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1399632.png)